Ethane-1,2-disulfonyl dichloride
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Overview
Description
Ethane-1,2-disulfonyl dichloride is a chemical compound with the molecular formula C2H4Cl2O4S2. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by the presence of two sulfonyl chloride groups attached to an ethane backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-disulfonyl dichloride can be synthesized from 1,2-ethanedisulfonic acid disodium salt. The reaction involves the chlorination of the disodium salt under controlled conditions to yield the desired dichloride compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing advanced chlorination techniques and equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form ethane-1,2-disulfonic acid or its derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Ethane-1,2-disulfonic Acid: Formed from reduction reactions.
Scientific Research Applications
Ethane-1,2-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Mechanism of Action
The mechanism of action of ethane-1,2-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Methane Sulfonyl Chloride: Similar in reactivity but contains only one sulfonyl chloride group.
Benzene Sulfonyl Chloride: Contains a benzene ring instead of an ethane backbone, leading to different reactivity and applications.
Toluene Sulfonyl Chloride: Similar to benzene sulfonyl chloride but with a methyl group attached to the benzene ring.
Uniqueness: Ethane-1,2-disulfonyl dichloride is unique due to the presence of two sulfonyl chloride groups on an ethane backbone, providing distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
ethane-1,2-disulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMNTYGRQBMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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